molecular formula C14H20ClNO3 B2872878 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide CAS No. 1397216-55-5

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide

Cat. No.: B2872878
CAS No.: 1397216-55-5
M. Wt: 285.77
InChI Key: CBRDOYLBHLWTAW-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline, 2-chloroacetyl chloride, and isobutylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The acetamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Lacks the isobutyl group.

    N-(3,4-Dimethoxyphenyl)-N-(2-methylpropyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2-methylpropyl)acetamide: Lacks the dimethoxyphenyl group.

Uniqueness

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide is unique due to the presence of all three functional groups (chloro, dimethoxyphenyl, and isobutyl) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-10(2)9-16(14(17)8-15)11-5-6-12(18-3)13(7-11)19-4/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRDOYLBHLWTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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